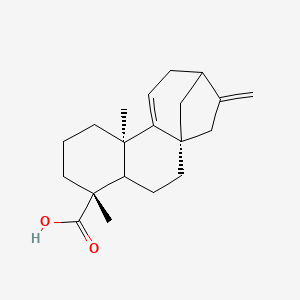
Delapril-d3 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Delapril-d3 (hydrochloride) is a deuterium-labeled derivative of Delapril hydrochloride. Delapril hydrochloride is an angiotensin-converting enzyme inhibitor used primarily in the treatment of cardiovascular diseases, such as hypertension and congestive heart failure . The deuterium labeling in Delapril-d3 (hydrochloride) makes it particularly useful in scientific research, especially in pharmacokinetic and metabolic studies .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Delapril-d3 (hydrochloride) involves the incorporation of deuterium into the Delapril hydrochloride molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic route and reaction conditions can vary, but generally involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium at the desired positions .
Industrial Production Methods: Industrial production of Delapril-d3 (hydrochloride) follows similar principles as its laboratory synthesis but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Techniques such as differential scanning calorimetry, thermogravimetry, and X-ray powder diffraction are employed to characterize and verify the quality of the raw materials and final product .
化学反応の分析
Types of Reactions: Delapril-d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Delapril-d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Delapril hydrochloride.
Biology: Employed in studies to understand the biological pathways and interactions of Delapril hydrochloride.
Medicine: Used in research to develop and optimize treatments for cardiovascular diseases.
Industry: Applied in the development and quality control of pharmaceutical products.
作用機序
Delapril-d3 (hydrochloride) functions as an angiotensin-converting enzyme inhibitor. It is a prodrug that is converted into two active metabolites, 5-hydroxy delapril diacid and delapril diacid. These metabolites bind to and inhibit the angiotensin-converting enzyme, blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to vasodilation, reducing blood pressure and decreasing aldosterone secretion, which increases sodium and water excretion .
類似化合物との比較
Enalapril: Another angiotensin-converting enzyme inhibitor used to treat hypertension and heart failure.
Lisinopril: A similar compound with a longer duration of action compared to Delapril.
Ramipril: Known for its high potency and long-lasting effects.
Uniqueness of Delapril-d3 (Hydrochloride): Delapril-d3 (hydrochloride) is unique due to its deuterium labeling, which enhances its stability and provides distinct advantages in pharmacokinetic and metabolic studies. This labeling allows for more precise tracking and analysis in scientific research .
特性
分子式 |
C26H33ClN2O5 |
|---|---|
分子量 |
492.0 g/mol |
IUPAC名 |
2,2-dideuterio-2-[(2-deuterio-1,3-dihydroinden-2-yl)-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C26H32N2O5.ClH/c1-3-33-26(32)23(14-13-19-9-5-4-6-10-19)27-18(2)25(31)28(17-24(29)30)22-15-20-11-7-8-12-21(20)16-22;/h4-12,18,22-23,27H,3,13-17H2,1-2H3,(H,29,30);1H/t18-,23-;/m0./s1/i17D2,22D; |
InChIキー |
FDJCVHVKXFIEPJ-HRNDQYIMSA-N |
異性体SMILES |
[2H]C1(CC2=CC=CC=C2C1)N(C(=O)[C@H](C)N[C@@H](CCC3=CC=CC=C3)C(=O)OCC)C([2H])([2H])C(=O)O.Cl |
正規SMILES |
CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N(CC(=O)O)C2CC3=CC=CC=C3C2.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


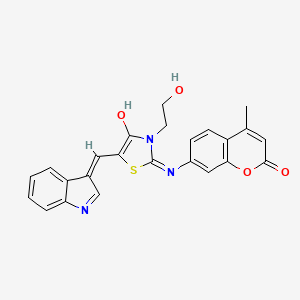
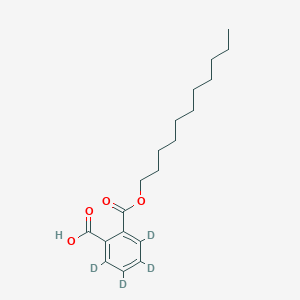
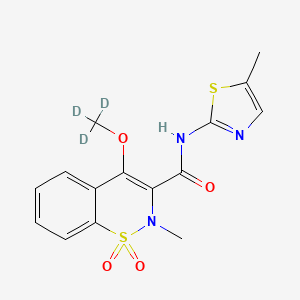
![disodium;4-amino-3-[[4-[4-[(2,4-diaminophenyl)diazenyl]phenyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12426761.png)
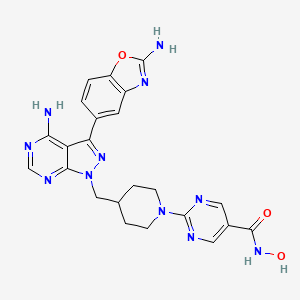

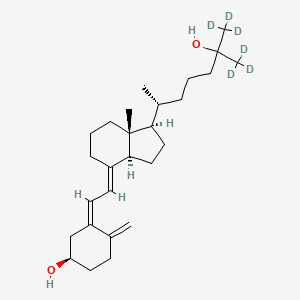

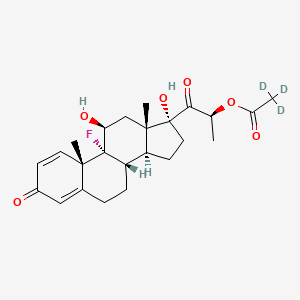
![15-(6-Hydroxy-6-methylhept-4-en-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-one](/img/structure/B12426786.png)

![1-[3-(3,7-Dimethylocta-2,6-dienyl)-2,4-dihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12426815.png)

